molecular formula C18H14ClNO2 B454726 2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid CAS No. 438216-04-7

2-(3-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid

Cat. No. B454726
CAS RN: 438216-04-7
M. Wt: 311.8g/mol
InChI Key: SWVVJZNWEGRKND-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds, its stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and others. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • The study by Zinchenko et al. (2009) explored the acid cyclization of amino-substituted heterocycles, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, demonstrating a method that could be applicable to the synthesis of related quinoline carboxylic acids (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).

  • Czombos et al. (2000) evaluated strategies for synthesizing doubly constrained 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, showing a potential pathway for modifying the quinoline carboxylic acid structure for enhanced biological activity (Czombos, Aelterman, Tkachev, Martins, Tourwé, Péter, Tóth, Fülöp, & de Kimpe, 2000).

  • Mague et al. (2017) presented the synthesis and crystal structure of a compound closely related to the target chemical, emphasizing the importance of structural characterization in the development of new materials and pharmaceuticals (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).

Potential Applications and Characterizations

  • Malecki et al. (2015) synthesized pseudotetrahedral complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, showcasing the photophysical properties of such compounds which could imply applications in the development of optical materials or sensors (Małecki, Łakomska, Maroń, Szala, Fandzloch, & Nycz, 2015).

  • The work by Janin et al. (2002) on the synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid as part of research into new antitumor compounds indicates the relevance of such chemical structures in medicinal chemistry and their potential therapeutic applications (Janin, Roulland, Beurdeley-Thomas, Decaudin, Monneret, & Poupon, 2002).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and safety measures that need to be taken while handling it .

properties

IUPAC Name

2-(3-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-6-7-15-14(8-10)16(18(21)22)11(2)17(20-15)12-4-3-5-13(19)9-12/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVVJZNWEGRKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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